4-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole, pyridine, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorobenzyl halides, hydrazines, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE
- 4-(4-(4-FLUOROBENZYL)-1-PIPERAZINYL)-1-PHENYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE
Uniqueness
4-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H19FN8S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-3-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H19FN8S/c1-12-8-17(18-13(2)27-28(3)20(18)24-12)19-25-26-21(31)30(19)16-9-23-29(11-16)10-14-4-6-15(22)7-5-14/h4-9,11H,10H2,1-3H3,(H,26,31) |
InChI Key |
YICWSRDJRPRVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C3=NNC(=S)N3C4=CN(N=C4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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